NC(C1=CC=C2OCOC2=C1)CC(O)=O
. This notation provides a way to represent the structure of the compound in a text format. The InChI key, another form of chemical structure representation, is DJWMFJZOSZPAHI-UHFFFAOYSA-N
.
The synthesis of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid can be achieved through several methods:
Formation of the Benzo[1,3]dioxole Ring:
Introduction of the Propionic Acid Moiety:
Industrial Production Methods:
The molecular structure of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid can be described as follows:
The structural configuration allows for various interactions with biological targets, making it a candidate for further pharmacological studies .
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid participates in several types of chemical reactions:
Types of Reactions:
Major Products:
The major products from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted compounds depending on the specific reagents and conditions employed during synthesis .
The mechanism of action for 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is primarily linked to its biological activities:
Research into these mechanisms often involves cellular assays and molecular docking studies to elucidate interactions with specific biological targets. Data from these studies help clarify how structural features influence biological activity .
The physical and chemical properties of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid are essential for understanding its behavior in various environments:
Physical Properties:
Chemical Properties:
These properties are critical when considering applications in pharmaceuticals and materials science .
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid has diverse applications across various fields:
Chemistry:
Biology:
Medicine:
Industry:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: